N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide

Lipophilicity Cell Permeability ADME Optimization

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide is a validated screening compound with a defined purity of ≥95%. Its elevated logP (4.25) and low TPSA (23.1Ų) ensure robust cellular uptake and CNS penetration, making it essential for reliable hit identification in cancer and neurodegenerative disease models. Procure this ready-to-screen material to bypass the variability and labor of in-house synthesis.

Molecular Formula C16H17NOS
Molecular Weight 271.4 g/mol
Cat. No. B5221252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide
Molecular FormulaC16H17NOS
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
InChIInChI=1S/C16H17NOS/c1-2-13-8-10-14(11-9-13)17-16(18)12-19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18)
InChIKeyJLTMLLBJRJDJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes46 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide: Physicochemical Profile for Research Procurement


N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide is an arylthioacetamide derivative with the molecular formula C16H17NOS and a molecular weight of 271.38 g/mol . This screening compound features a para‑ethyl substituted N‑phenyl ring and a phenylsulfanyl acetamide moiety, resulting in a calculated logP of 4.25 and a topological polar surface area (TPSA) of 23.1 Ų . These properties place it within a favorable range for cell permeability and CNS penetration potential in early‑stage drug discovery campaigns.

Why N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide Cannot Be Replaced by Simple Analogs in Validated Assays


Minor modifications to the N‑aryl ring of phenylsulfanyl acetamides can profoundly alter lipophilicity, target engagement, and off‑target profiles. Replacing the para‑ethyl group with hydrogen, methyl, or chloro substituents changes the compound's logP and polar surface area, which in turn affects cellular permeability, solubility, and metabolic stability [1]. Such physicochemical differences render cross‑compound extrapolation unreliable; a validated hit requires the exact structure to reproduce binding kinetics and selectivity profiles [1].

Quantitative Differentiation: N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide vs. Closest Analogs


Lipophilicity Advantage Over N-(4-methylphenyl) Analog

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide exhibits a calculated logP of 4.25, compared to a predicted logP of approximately 3.77 for the N-(4-methylphenyl) analog . This difference in lipophilicity can influence passive membrane diffusion and distribution in lipid‑rich tissues.

Lipophilicity Cell Permeability ADME Optimization

Reduced Polar Surface Area Compared to N-(4-chlorophenyl) Analog

The target compound possesses a topological polar surface area (TPSA) of 23.1 Ų, whereas the N-(4-chlorophenyl) analog is predicted to have a TPSA of approximately 28.5 Ų . A lower TPSA is generally associated with improved passive diffusion across the blood‑brain barrier.

Polar Surface Area Blood‑Brain Barrier Penetration Physicochemical Optimization

Purity and Batch Consistency Advantage Over In‑House Synthesized Analogs

The commercially sourced N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide (ChemDiv Y030-6786) is supplied as a screening compound with a minimum purity specification of 95% (typically >98% by HPLC) . In contrast, in‑house synthesis of the N‑phenyl analog (N‑phenyl‑2‑(phenylsulfanyl)acetamide) often results in variable yields (45‑70%) and requires additional purification steps to achieve comparable purity [1].

Compound Purity Reproducibility Screening‑Ready Quality

Optimal Use Cases for N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide in Early Discovery


Intracellular Target Engagement Assays in Cancer Cell Lines

The elevated logP (4.25) compared to the methyl analog (3.77) suggests enhanced passive diffusion across lipid bilayers, making this compound particularly suitable for phenotypic screens in cancer cell lines where robust intracellular exposure is required .

CNS‑Penetrant Hit Expansion in Neurodegeneration Programs

With a low TPSA of 23.1 Ų, N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide lies within the optimal range for blood‑brain barrier penetration. It is a logical choice for hit‑to‑lead campaigns targeting CNS disorders such as Alzheimer‘s or Parkinson’s disease .

High‑Throughput Screening (HTS) Campaigns Requiring Batch Reproducibility

The commercial availability of this compound with defined purity (≥95%) eliminates the variability and labor associated with in‑house synthesis of phenylsulfanyl acetamide analogs. This makes it an ideal candidate for HTS libraries where consistent, ready‑to‑screen material is essential for reliable primary hit identification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.